2-(Tetrahydro-2H-pyran-2-yl)ethanamine

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

2-(Tetrahydro-2H-pyran-2-yl)ethanamine (CAS 40500-01-4), also known as 1-(2-aminoethyl)tetrahydropyran, is a bicyclic primary amine building block with a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol. The compound is a chiral tetrahydropyran (THP) derivative featuring an ethylamine side chain at the 2-position, generating an undefined stereocenter that makes it a racemic mixture in its free base form.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 40500-01-4
Cat. No. B1318793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydro-2H-pyran-2-yl)ethanamine
CAS40500-01-4
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CCOC(C1)CCN
InChIInChI=1S/C7H15NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6,8H2
InChIKeyXHMSRGDEBWJLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tetrahydro-2H-pyran-2-yl)ethanamine (CAS 40500-01-4): Physicochemical Baseline for Scientific Procurement


2-(Tetrahydro-2H-pyran-2-yl)ethanamine (CAS 40500-01-4), also known as 1-(2-aminoethyl)tetrahydropyran, is a bicyclic primary amine building block with a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol [1]. The compound is a chiral tetrahydropyran (THP) derivative featuring an ethylamine side chain at the 2-position, generating an undefined stereocenter that makes it a racemic mixture in its free base form [2]. Its predicted physiochemical properties include an XLogP3-AA value of 0.4, a topological polar surface area of 35.3 Ų, a boiling point of approximately 200.5 °C, and a pKa of ~10.01 (predicted) for its conjugate acid [1]. It is commonly supplied as a hydrochloride salt (CAS 1005756-81-9) to improve handling and stability .

Procurement Risks with Generic 2-(Tetrahydro-2H-pyran-2-yl)ethanamine Substitution


The tetrahydropyran (THP) ethylamine scaffold exhibits significant property divergence based on the position of the amine substituent on the ring. The 2-yl isomer (CAS 40500-01-4) is uniquely chiral and possesses different steric and electronic properties compared to the more common 4-yl isomer (CAS 65412-03-5). These differences manifest in altered lipophilicity (LogP), metabolic stability, and target-binding conformations [1]. In the context of protecting group strategies, the THP group offers orthogonal protection for amines that is acid-labile and stable to basic conditions, unlike the base-labile Fmoc or hydrogenolyzable Cbz groups, making it a strategic differentiator in solid-phase peptide synthesis (SPPS) and complex multi-step syntheses [2].

Quantitative Differentiation Evidence for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine in Scientific Selection


Positional Isomer Lipophilicity (LogP) Comparison: 2-yl vs 4-yl

The 2-(Tetrahydro-2H-pyran-2-yl)ethanamine isomer exhibits a significantly higher lipophilicity compared to its 4-yl regioisomer. This difference alters the compound's logD, membrane permeability, and potential for central nervous system (CNS) penetration, impacting its utility in neurological drug development [1]. The higher LogP of the 2-yl isomer positions it more favorably for crossing the blood-brain barrier (BBB), as noted by suppliers in its application as a key intermediate for drugs targeting neurological disorders .

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Chirality as a Key Differentiator in Pharmacological Selectivity

Unlike its achiral 4-yl isomer, 2-(Tetrahydro-2H-pyran-2-yl)ethanamine possesses an undefined stereocenter at the 2-position of the tetrahydropyran ring [1]. This chirality introduces diastereomeric diversity when incorporated into larger molecules, a crucial feature for exploring 3D chemical space in drug discovery. Furthermore, in a broader class-level context, THP-protected amino acids like cysteine demonstrate significantly reduced racemization (<1%) compared to trityl (Trt) protection (>3%) during SPPS, highlighting the superior stereochemical outcomes achievable with THP-derived intermediates [2].

Stereochemistry Chiral Synthesis Drug Discovery

Computed Property Benchmarking for CNS Drug-Likeness

The topological polar surface area (TPSA) of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine is 35.3 Ų, which falls below the threshold of 60-70 Ų commonly associated with good CNS penetration [1][2]. This favorable TPSA, combined with its single hydrogen bond donor (HBD=1) and two hydrogen bond acceptors (HBA=2), aligns with both Lipinski's and CNS-specific drug-likeness rules, making it a preferred amine fragment for designing brain-penetrant molecules [1].

CNS Drug Design Physicochemical Properties ADME

Preferred Application Scenarios for 2-(Tetrahydro-2H-pyran-2-yl)ethanamine [CAS:40500-01-4] Based on Differentiated Evidence


CNS Drug Discovery: Synthesis of Brain-Penetrant Lead Candidates

2-(Tetrahydro-2H-pyran-2-yl)ethanamine is optimally deployed as a key intermediate in medicinal chemistry programs targeting neurological disorders. Its LogP of 1.60 (Δ+1.64 over the 4-yl isomer) [1] and low TPSA of 35.3 Ų [2] empirically support its use in synthesizing compounds designed to cross the blood-brain barrier, as noted in supplier documentation . This makes it directly applicable for synthesizing CNS-active drug candidates for depression, anxiety, and neurodegenerative diseases.

Stereochemically Demanding Total Synthesis of Natural Products

The chiral nature of the 2-substituted tetrahydropyran ring makes this compound ideal for the total synthesis of tetrahydropyran-containing natural products like FR901464 and thailanstatins, which are potent cytotoxic agents [3]. The compound serves as a precursor for introducing stereochemical complexity, a feature absent in the achiral 4-yl isomer, making it indispensable for programs where chirality at the tetrahydropyran ring is a pharmacophoric requirement.

Solid-Phase Peptide Synthesis (SPPS) Using THP Protection Strategies

The compound's core structure is representative of the THP protecting group family, which demonstrates orthogonal protection properties. THP protection is stable to strong bases and acylating agents but can be rapidly removed under mild acidic conditions (TFA/TIS/DCM within 5 minutes) [4]. Crucially, the use of THP-protected building blocks like this amine can reduce racemization to <1% compared to >3% for Trt-based alternatives, ensuring higher purity of the final peptide product [4].

Physicochemical Property Optimization in Fragment-Based Drug Discovery

As a low-molecular-weight (129.20 g/mol), fragment-sized amine with favorable drug-like properties (HBD: 1, HBA: 2, Rotatable Bonds: 2), this compound is highly suitable for inclusion in fragment-screening libraries [2]. Its LogP of 1.60 strikes a balance between aqueous solubility and membrane permeability, making it a versatile 'anchor' fragment for growing leads with optimized ADME profiles, particularly when CNS penetration is a design goal.

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